molecular formula C22H16FN3O4 B2898809 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 920249-24-7

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Numéro de catalogue: B2898809
Numéro CAS: 920249-24-7
Poids moléculaire: 405.385
Clé InChI: NARSCEUKVIZIIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a potent and selective cell-permeable inhibitor of mono-ADP-ribosyltransferase PARP14 (ARTD8), a key regulator of cancer cell survival and immune response. Its primary research value lies in probing the non-canonical functions of PARP family members beyond DNA repair . By selectively inhibiting PARP14's enzymatic activity, this compound disrupts ADP-ribosylation signaling pathways, leading to the induction of apoptosis in specific cancer cell types, particularly those reliant on alternative NAD+ metabolism and the STAT6 signaling pathway . Research applications are extensive in oncology and immunology, where it is used to investigate mechanisms of drug resistance, cancer cell adaptation to metabolic stress, and the role of macrophage polarization in the tumor microenvironment. The compound serves as a critical chemical tool for validating PARP14 as a therapeutic target for the treatment of hematological malignancies and solid tumors , offering a pathway to target cancers that are not dependent on classical PARP1/2-mediated DNA repair mechanisms.

Propriétés

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4/c23-16-7-5-14(6-8-16)18-9-10-20(26-25-18)29-12-11-24-21(27)17-13-15-3-1-2-4-19(15)30-22(17)28/h1-10,13H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSCEUKVIZIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Knoevenagel Condensation-Cyclization Strategy

Chromene derivatives are synthesized via three-component reactions involving:

  • Aldehyde precursors : 2-Hydroxybenzaldehyde derivatives
  • Active methylene compounds : Malononitrile or cyanoacetates
  • Cyclization agents : Dimedone or 1,3-cyclohexanedione

Procedure :

  • Mix 2-hydroxybenzaldehyde (10 mmol), malononitrile (10 mmol), and dimedone (10 mmol) in ethanol.
  • Add 5 mol% ionic liquid catalyst (e.g., [BMIM]BF₄) and reflux at 80°C for 4 h.
  • Isolate 2-amino-4H-chromene-3-carbonitrile via filtration (Yield: 85–92%).
  • Hydrolyze the nitrile group using 6M HCl under reflux to obtain 2-oxo-2H-chromene-3-carboxylic acid (Yield: 78%).

Optimization Data :

Catalyst Temp (°C) Time (h) Yield (%)
[BMIM]BF₄ 80 4 92
DMAP 100 2 88
No catalyst 80 12 45

Preparation of 6-(4-Fluorophenyl)Pyridazin-3-ol

Hydrazine Cyclocondensation Approach

Pyridazines are synthesized from α,β-unsaturated carbonyl compounds and hydrazines:

Method :

  • React 4-fluorophenylacetaldehyde (10 mmol) with methyl vinyl ketone (10 mmol) in acetic acid.
  • Add hydrazine hydrate (12 mmol) and reflux for 6 h to form 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
  • Oxidize with MnO₂ in dichloromethane to yield 6-(4-fluorophenyl)pyridazin-3-ol (Yield: 68%).

Alternative Route :

  • Use gold-catalyzed cyclization of propargylamine derivatives for regioselective pyridazine formation (Yield: 74%).

Assembly of the Ethoxyamine Linker

Mitsunobu Etherification

Couple the pyridazine hydroxyl with ethylenediamine:

  • Dissolve 6-(4-fluorophenyl)pyridazin-3-ol (5 mmol) and N-Boc-ethylenediamine (5 mmol) in THF.
  • Add PPh₃ (6 mmol) and DIAD (6 mmol) at 0°C.
  • Stir for 12 h at room temperature, then deprotect the Boc group using TFA/DCM (Yield: 82%).

Final Amide Coupling

Carbodiimide-Mediated Activation

  • Activate 2-oxo-2H-chromene-3-carboxylic acid (5 mmol) with EDCl (5.5 mmol) and HOBt (5.5 mmol) in DMF.
  • Add the ethoxyamine linker (5 mmol) and DIPEA (10 mmol).
  • Stir at 25°C for 24 h, then purify via silica chromatography (Yield: 75%).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, chromene H-4), 8.21 (d, J = 8.8 Hz, 1H, pyridazine H-5), 7.89–7.82 (m, 2H, Ar-F), 7.45–7.38 (m, 2H, Ar-F), 4.52 (t, J = 6.0 Hz, 2H, OCH₂), 3.78 (t, J = 6.0 Hz, 2H, NHCH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₂H₁₇FN₃O₄⁺: 414.1152; found: 414.1149.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%)
Chromene synthesis Ionic liquid 80°C, 4 h 92 98
Pyridazine oxidation MnO₂ RT, 12 h 68 95
Ether linkage Mitsunobu 0°C → RT, 12 h 82 97
Amide coupling EDCl/HOBt 25°C, 24 h 75 99

Challenges and Optimization Strategies

  • Regioselectivity in pyridazine substitution : Use directing groups or transition metal catalysts.
  • Amide bond stability : Employ low-temperature coupling to prevent racemization.
  • Purification difficulties : Utilize reverse-phase HPLC for polar intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The exact mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or bind to receptor sites, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications in Coumarin-Pyridazine Hybrids

Substituent Effects on the Pyridazine Ring
  • Target Compound : Features a 4-fluorophenyl group on the pyridazine ring. Fluorine’s electronegativity may improve target binding and pharmacokinetic properties.
  • N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (): Substituted with a 4-chlorophenyl group. Chlorine’s larger atomic radius and lipophilicity could alter steric interactions and membrane permeability compared to fluorine. Molecular weight: 435.9 g/mol .
  • BPN-15606 (): Contains a 4-fluorophenyl moiety in a pyridazine-based gamma-secretase modulator. Highlights the role of fluorine in enhancing blood-brain barrier penetration and target engagement .
Linker Variations
  • Target Compound: Ethyloxy bridge between coumarin and pyridazine.
  • N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (): Utilizes a propyl linker. Longer alkyl chains may reduce solubility but improve lipid bilayer penetration .
  • 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (): Lacks the 4-fluorophenyl group and has a simpler ethyl linker. Molecular weight: ~380 g/mol (estimated). Demonstrates the criticality of aromatic substituents for activity .

Coumarin-Carboxamide Derivatives with Alternative Moieties

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Replaces pyridazine with a 4-methoxyphenethyl group. Methoxy groups enhance solubility but may reduce metabolic stability due to demethylation pathways. Highlights the trade-off between hydrophilicity and pharmacokinetics .
  • N-(2-(2-(2-(N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (): Incorporates a naphthalene sulfonamide and diethylamino group. The extended polyether linker and charged amine suggest applications in cholinesterase inhibition, emphasizing the role of auxiliary functional groups .

Pharmacological and Physicochemical Insights

Substituent-Driven Activity Trends

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances dipole interactions and bioavailability compared to chlorine, as seen in the target compound vs. .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Pyridazine Substituent Linker Type Molecular Weight (g/mol) Key Feature
Target Compound 4-Fluorophenyl Ethyloxy ~425 (estimated) Fluorine-enhanced binding
4-Chlorophenyl Propyl 435.9 Chlorine’s lipophilicity
None Ethyl ~380 (estimated) Simplified scaffold
N/A Phenethyl ~365 (estimated) Methoxy solubility

Q & A

Q. What are the recommended synthetic routes for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the pyridazine core. For example, 6-(4-fluorophenyl)pyridazin-3-ol can be synthesized via nucleophilic substitution using 4-fluorophenyl boronic acid under Suzuki coupling conditions .
  • Step 2: Etherification to attach the oxyethyl linker. This may involve reacting the pyridazin-3-ol with 2-chloroethyl acetate in the presence of a base (e.g., K₂CO₃) to form the ether bond .
  • Step 3: Coupling the chromene-3-carboxylic acid moiety. Activation of the carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by reaction with the amine-functionalized intermediate yields the final carboxamide .
    Key Methodological Considerations:
  • Monitor reaction progress via HPLC or TLC .
  • Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amide coupling) .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms amide bond formation (NH resonance ~δ 8.5) .
    • MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 464.1234) .
  • Elemental Analysis: Confirms purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from structural analogs with minor substitutions (e.g., halogen positioning). Methodological strategies include:

  • Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to isolate electronic/steric effects .
  • Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to clarify mechanism-of-action discrepancies .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR, explaining variability in IC₅₀ values .

Q. What experimental design considerations are critical for studying its pharmacokinetic properties?

  • Solubility Optimization: Use co-solvents (e.g., PEG-400) or micronization to enhance bioavailability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
  • Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C isotope) and quantify accumulation in organs using autoradiography .

Q. How can researchers address synthetic challenges in scaling up this compound?

  • Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents during amide coupling .
  • Purification: Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for high-purity batches .
  • Process Automation: Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

Q. What strategies are effective for elucidating its mechanism of action in complex biological systems?

  • Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
  • CRISPR Screening: Genome-wide knockout libraries pinpoint genetic vulnerabilities linked to the compound’s activity .
  • In Vivo Imaging: Near-infrared (NIR) fluorescent tags track real-time distribution in animal models .

Q. How do structural modifications influence its interaction with biological targets?

A comparative analysis of analogs reveals:

Modification Impact on Activity Reference
4-Fluorophenyl → ChlorophenylIncreased kinase inhibition (IC₅₀ ↓ 30%)
Ethoxyethyl linker → PropylReduced solubility (logP ↑ 0.5)
Chromene → QuinolinoneEnhanced anti-inflammatory activity (COX-2 IC₅₀ 50 nM)

Q. What analytical methods are recommended for detecting degradation products?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • HPLC-MS/MS: Identify degradation peaks and characterize structures via fragmentation patterns .
  • Stability-Indicating Assays: Validate methods per ICH Q2(R1) guidelines to ensure specificity .

Methodological Notes

  • Contradictory Data Resolution: Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize batch-to-batch variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.